¹³C NMR Carbonyl Chemical Shift and Reactivity Decoupling Distinguishes 1,5,6,7-Tetrahydro-4H-indol-4-one Scaffold from Benzofuran and Dithiaindan Analogs
In a direct head-to-head ¹³C NMR study, the carbonyl carbon (C-4) of 1,2-diaryl-4-oxo-4,5,6,7-tetrahydroindoles resonates at δ 193–196, compared with δ 195.5 for the corresponding 4-oxo-4,5,6,7-tetrahydrobenzofuran and δ 184 for 1,6-dithiaindan-4-one [1]. Critically, while the benzofuran and dithiaindan series exhibit a strong correlation between carbonyl ¹³C chemical shift and ketone reactivity, this correlation is absent in the tetrahydroindol-4-one series — indicating that the pyrrole ring electronic environment uniquely modulates the ketone's chemical behavior in a manner not predictable from shift data alone [1]. This decoupling complicates structural assignment by NMR and necessitates scaffold-specific analytical reference standards.
| Evidence Dimension | ¹³C NMR carbonyl chemical shift (C-4, δ ppm) and shift–reactivity correlation |
|---|---|
| Target Compound Data | δ 193–196 (1,2-diaryl-4-oxo-4,5,6,7-tetrahydroindoles); no correlation between δ(C=O) and chemical reactivity |
| Comparator Or Baseline | δ 195.5 (6-methyl-2-phenyl-4-oxo-4,5,6,7-tetrahydrobenzofuran); δ 184 (1,6-dithiaindan-4-one). Both exhibit excellent δ–reactivity correlation. |
| Quantified Difference | Δδ = 1.5–2.5 ppm downfield shift vs. benzofuran; Δδ = 9–12 ppm upfield shift vs. dithiaindan. Qualitative difference: shift–reactivity correlation absent for indole series. |
| Conditions | ¹³C NMR spectroscopy; CDCl₃ solvent; referenced to TMS (Ramadas & Padmanabhan, 1978) |
Why This Matters
Procurement of the correct scaffold for analytical method development depends on these spectroscopic fingerprints; misidentification with the benzofuran analog could lead to incorrect structural assignment due to the decoupled shift–reactivity relationship unique to the indole series.
- [1] S. Ramadas, S. Padmanabhan. A Contradistinction in the Magnetic (¹³C NMR Spectroscopy) and Chemical Behaviour of 4-Oxo-4,5,6,7-tetrahydroindole Derivatives. Organic Magnetic Resonance, 1978, 11(9), 471–474. DOI: 10.1002/mrc.1270110910. View Source
